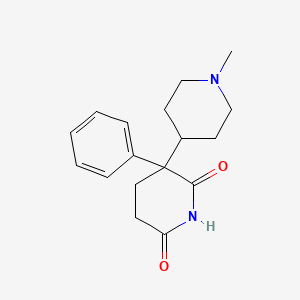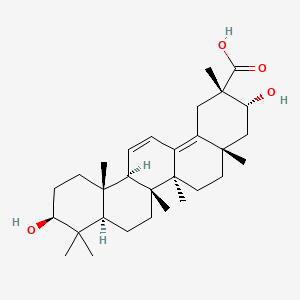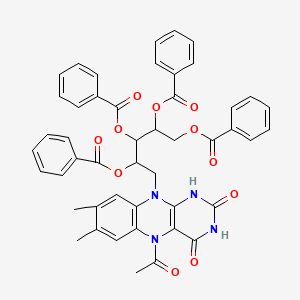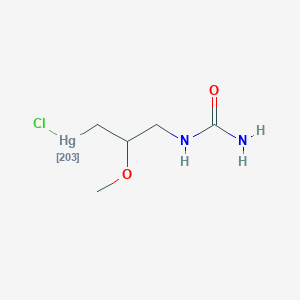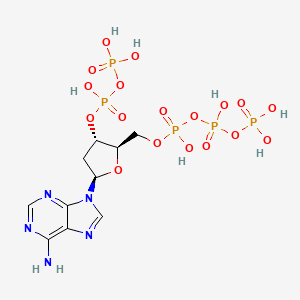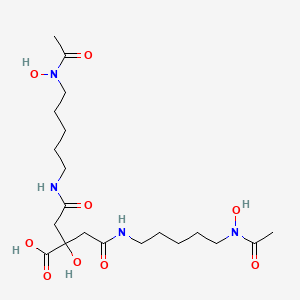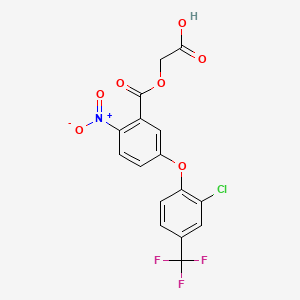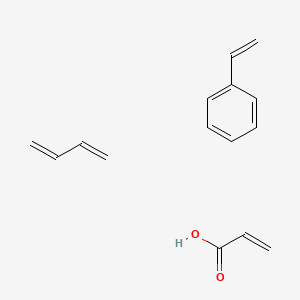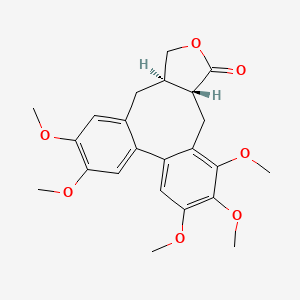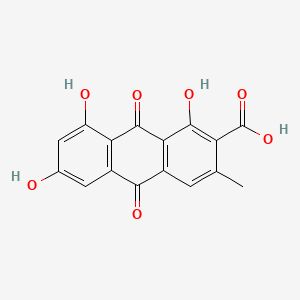![molecular formula C13H17NO3 B1203613 N-[4-(oxan-2-yloxy)phenyl]acetamide CAS No. 51453-65-7](/img/structure/B1203613.png)
N-[4-(oxan-2-yloxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(oxan-2-yloxy)phenyl]acetamide: is a chemical compound that features a tetrahydropyran ring bonded to a 4-acetaminophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(oxan-2-yloxy)phenyl]acetamide typically involves the reaction of 4-acetaminophenol with tetrahydropyran derivatives. One common method includes the etherification of 4-acetaminophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
N-[4-(oxan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydropyran ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
科学的研究の応用
N-[4-(oxan-2-yloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[4-(oxan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the acetaminophenoxy group.
4-Acetaminophenol: The parent compound of the acetaminophenoxy group.
2-(4-Hydroxyphenoxy)tetrahydropyran: A closely related compound with a hydroxyl group instead of an acetaminophen group.
Uniqueness
N-[4-(oxan-2-yloxy)phenyl]acetamide is unique due to the presence of both the tetrahydropyran ring and the acetaminophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
51453-65-7 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
N-[4-(oxan-2-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-11-5-7-12(8-6-11)17-13-4-2-3-9-16-13/h5-8,13H,2-4,9H2,1H3,(H,14,15) |
InChIキー |
XROXKJRPYIKBQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCO2 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCO2 |
同義語 |
2-(4-acetaminophenoxy)tetrahydropyran 2-(p-acetaminophenoxy)tetrahydropyran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


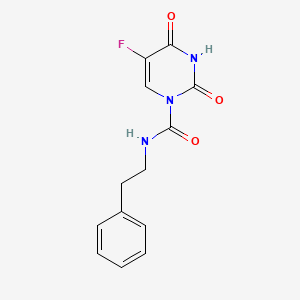
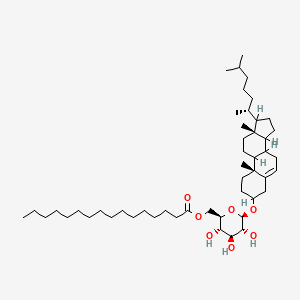
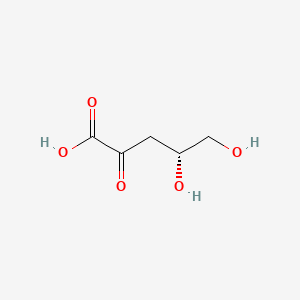
![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)
